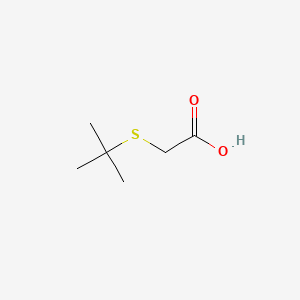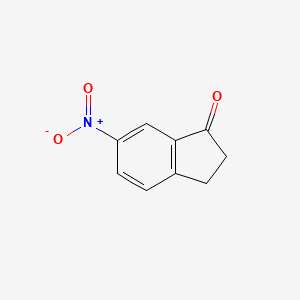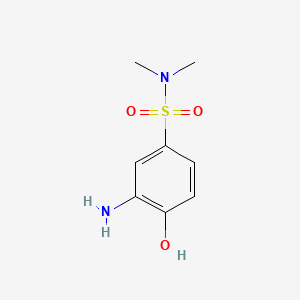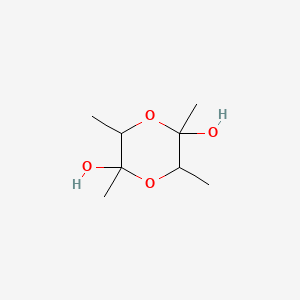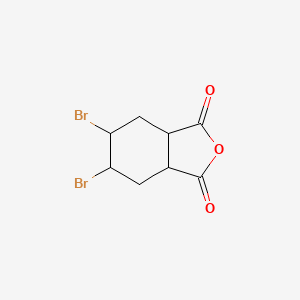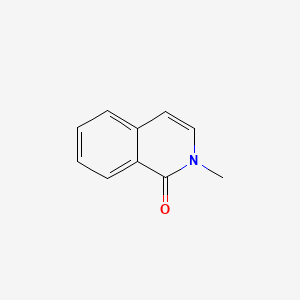
2-Methylisoquinolin-1(2H)-one
描述
2-Methylisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinoline family. It features a fused ring system with a nitrogen atom, making it an important scaffold in medicinal chemistry and organic synthesis. This compound is known for its potential biological activities and serves as a building block for various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. Another method involves the cyclization of N-acylated ortho-aminobenzyl alcohols under acidic conditions.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 2-Methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydro-2-Methylisoquinolin-1(2H)-one.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-Methylisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 2-Methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies on its binding affinities and molecular interactions are essential to understand its full mechanism of action.
相似化合物的比较
Isoquinoline: The parent compound of the isoquinoline family, lacking the methyl group and the lactam structure.
1-Methylisoquinoline: Similar structure but with a methyl group at a different position.
2-Methylquinoline: A quinoline derivative with a similar methyl substitution but different ring structure.
Uniqueness: 2-Methylisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of the lactam ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications.
属性
IUPAC Name |
2-methylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMHIKEMDTYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196662 | |
| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-71-2 | |
| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one (IS0042) a potentially interesting drug candidate for further development?
A: IS0042 demonstrates promising characteristics as a novel melatoninergic agonist. This compound exhibits selectivity for the type 2 melatonin receptor []. Preclinical studies in rats revealed that IS0042 has moderate clearance, a large volume of distribution, and a long elimination half-life following intravenous administration []. This suggests a potential for sustained duration of action. While its absolute oral bioavailability was found to be relatively low, further investigation into formulation strategies could potentially enhance its bioavailability [].
Q2: Can you describe the metabolic pathway of IS0042 in rats?
A: In vitro studies using rat intestinal and liver microsomes identified the major biotransformation pathways of IS0042 as ether bond cleavage, hydroxylation, and demethylation []. Importantly, the same metabolites observed in vitro were also detected in the blood circulation of rats after oral administration of IS0042 []. This strong correlation between in vitro and in vivo metabolism underscores the predictive value of these preclinical models for understanding IS0042's metabolic fate.
Q3: How does the structure of 2-methylisoquinolin-1(2H)-one derivatives relate to their pharmacological activity?
A: While specific structure-activity relationship (SAR) data for this compound and its pharmacological activity wasn't explicitly detailed in the provided research, we can look at IS0042 as an example. The presence of a methoxy group at position 7 and a 3-methoxy-benzyloxy group at position 6 of the isoquinolinone core seems to be crucial for its melatoninergic agonist activity and selectivity towards the MT2 receptor []. Further research exploring modifications to the core structure and various substituents would provide a more comprehensive understanding of the SAR and potentially lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


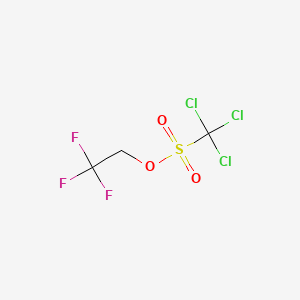
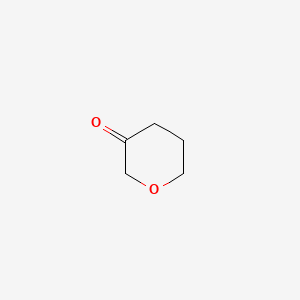
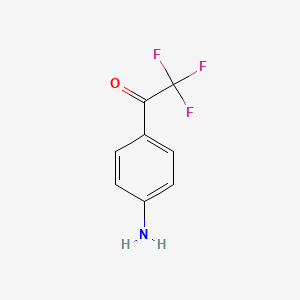
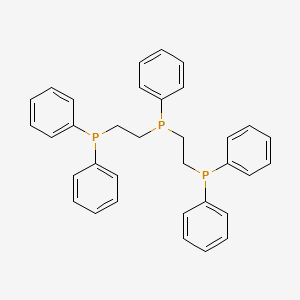
![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)

